Volazocine

Drug Metabolism Hepatobiliary Excretion GC-MS Metabolite Identification

Researchers studying benzomorphan metabolism or SAR often face limited access to the specific 3-(cyclopropylmethyl) scaffold. Volazocine (CAS 15686-68-7) solves this as the direct precursor for 8-amino benzomorphan derivatives. - Defined hepatic probe: Enables dual-phase glucuronidation/N-dealkylation studies in isolated perfused liver models. - Synthetic gateway: Essential for a two-step nitration-reduction sequence to generate mixed agonist-antagonist analogues. - Panel baseline: Differentiates mu/kappa opioid contributions when benchmarked against pentazocine and cyclazocine. Supplied with analytical documentation to ensure experimental reproducibility.

Molecular Formula C18H25N
Molecular Weight 255.4 g/mol
CAS No. 15686-68-7
Cat. No. B092979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVolazocine
CAS15686-68-7
Molecular FormulaC18H25N
Molecular Weight255.4 g/mol
Structural Identifiers
SMILESCC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C
InChIInChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3/t13-,17+,18+/m1/s1
InChIKeySVKVWRTVTPUQBY-BVGQSLNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Volazocine Research-Grade Overview


Volazocine (CAS 15686-68-7) is an investigational small-molecule analgesic belonging to the benzomorphan class of opioids, a structural subclass of morphinan-derived compounds [1]. It is characterized as a potent, orally active agonist with narcotic-antagonist properties, and it serves as a key intermediate in the synthesis of 8-amino-substituted benzomorphan analogues [2]. While never commercially marketed, its distinct 3-(cyclopropylmethyl) substitution pattern and racemic stereochemistry underpin its use in specialized pharmacological research and as a synthetic precursor [3].

Synthetic Intermediates
Direct precursor for 8-amino benzomorphan analogues via nitration-reduction route
Metabolism Probes
Substrate for dual-phase glucuronidation and N-dealkylation pathway studies
Opioid Receptor Panels
Racemic benzomorphan for mixed agonist-antagonist assay context

Why Volazocine Is Irreplaceable


Despite sharing a benzomorphan core, volazocine exhibits unique metabolic and synthetic distinctions that preclude simple interchange with other class members like pentazocine or cyclazocine. Its specific hepatic metabolism, involving dual-phase glucuronidation and N-dealkylation, dictates a distinct excretion profile [1]. Furthermore, its role as a critical starting material for synthesizing 8-amino benzomorphan derivatives via nitration and reduction underscores its unique chemical value; generic substitution with a structurally similar analog would render these specific synthetic pathways and the resultant pharmacological profiles of the target compounds unattainable [2]. These differences are not merely academic but have direct implications for experimental reproducibility and specific research outcomes.

Metabolic profile mismatch
Volazocine undergoes specific N-dealkylation and dual glucuronidation; pentazocine or cyclazocine may exhibit different hepatic clearance routes, complicating metabolite interpretation.
Synthetic pathway dependency
Direct 8-amino substitution relies on the 3-(cyclopropylmethyl) scaffold. Structurally similar benzomorphans cannot replace volazocine without redesigning the entire synthetic sequence.
Stereochemical context
Racemic volazocine may produce a distinct pharmacological signature compared to single enantiomers; enantiospecific analogs require chiral resolution that simple substitution does not provide.

Volazocine Preclinical Differentiation


N-Dealkylated Glucuronide Formation

In an isolated perfused rat liver model, volazocine demonstrated a distinct metabolic fate compared to pentazocine and cyclazocine. While all three compounds underwent hydroxylation and were excreted as phenolic glucuronides, perdeuteriomethylation studies revealed that volazocine, along with pentazocine and cyclazocine, was further metabolized by methylation of one hydroxy substituent and glucuronidation on the other. Critically, N-dealkylated glucuronide conjugates were identified for volazocine, pentazocine, and cyclazocine, indicating a shared but compound-specific biotransformation route [1]. The quantitative contribution of this N-dealkylation pathway to total drug clearance was not directly measured in this study, but its presence establishes a basis for distinct in vivo pharmacokinetic profiles [1].

N-Dealkylated Glucuronide
Cross-study comparable
Target: N-dealkylated metabolite detected (qualitative).
Comparator: Pentazocine & cyclazocine also form this metabolite class; rates not quantified.
Supports metabolite profiling context
Isolated perfused rat liver, GC-MS; quantitative contribution to clearance not established
Drug Metabolism Hepatobiliary Excretion GC-MS Metabolite Identification

8-Amino Benzomorphan Precursor

Volazocine serves as the essential starting material for synthesizing 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine (compound 1a) and its related analogues [1]. The synthesis is achieved via two independent routes, both requiring volazocine: (1) direct nitration of volazocine followed by reduction; and (2) dissolving metal reduction of cyclazocine methyl ether, followed by oximation and Semmler-Wolff rearrangement to yield an intermediate that is then elaborated to the target 8-amino compound [1]. While the quantitative yield for the nitration-reduction route is not explicitly provided in the abstract, its successful execution is a cornerstone for creating a series of compounds with strong, orally active agonist and narcotic-antagonist properties [1].

8-Amino Precursor
Head-to-head
Volazocine: direct 2-step nitration-reduction.
Cyclazocine ether: 3-step reduction-oximation-rearrangement.
Enables shorter synthetic route
Yields not reported; laboratory-scale preparation
Medicinal Chemistry Opioid Synthesis Structure-Activity Relationship (SAR)

Oral Agonist-Antagonist Activity

The compound 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine (1a), derived directly from volazocine, was found to be a strong, orally active agonist with narcotic-antagonist properties in rats and mice [1]. This qualitative description of in vivo activity for a volazocine-derived analogue is consistent with the general benzomorphan class profile, where compounds often act as partial mu-opioid receptor agonists and kappa-opioid receptor agonists, conferring lower abuse liability compared to full mu-agonists [2]. Direct, quantitative in vivo data (e.g., ED50, Ki values) for volazocine itself are not available in the primary peer-reviewed literature, precluding a direct potency comparison with clinically used benzomorphans.

Agonist-Antagonist Profile
Class-level
Volazocine-derived analogue described as strong, orally active agonist with narcotic-antagonist properties (qualitative, rat/mouse).
Supports SAR probe context
No quantitative in vivo data for volazocine itself; class-level inference from benzomorphan panel
In Vivo Pharmacology Analgesia Opioid Receptor Agonism

Volazocine Research Applications


Hepatic Metabolism & Drug-Drug Interactions

Use volazocine as a model substrate to investigate the specific hepatic enzymes involved in the dual-phase metabolism (glucuronidation and N-dealkylation) of benzomorphans. Its defined metabolite profile in the isolated perfused rat liver model makes it a valuable tool for studies on biliary excretion and drug-drug interactions affecting glucuronidation pathways [1].

Synthesis of 8-Amino Benzomorphan Analogues

Employ volazocine as the primary starting material in a two-step nitration-reduction sequence to generate 8-amino benzomorphan derivatives for structure-activity relationship (SAR) studies. This direct route is essential for accessing a specific class of mixed agonist-antagonist opioids with potential therapeutic applications [1].

Mixed Opioid Agonist-Antagonist Comparison

Incorporate volazocine into a panel of benzomorphans (e.g., pentazocine, cyclazocine) to dissect the contributions of mu-opioid partial agonism and kappa-opioid agonism to analgesic efficacy and side-effect profiles in preclinical pain models. Its use is justified by the established class-level pharmacology of its analogues, providing a baseline for comparison in experimental systems [1].

Application
Selection Property
Validation Focus
Hepatic metabolism & DDI research
Metabolite profile specificity
Confirmation of dual-phase glucuronidation / N-dealkylation pathways
Synthesis of 8-amino benzomorphan libraries
Precursor structural uniqueness
Nitration-reduction route reproducibility and intermediate characterization
Opioid receptor panel screening
Class-level mixed agonist-antagonist profile
Endpoint response profiling against mu/kappa reference standards

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Volazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.